molecular formula C11H19NO4 B1403506 Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1408074-46-3

Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1403506
CAS No.: 1408074-46-3
M. Wt: 229.27 g/mol
InChI Key: PWCXTAYTSYDZTN-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with the molecular formula C11H19NO4. This compound features a spirocyclic structure, which is characterized by a unique arrangement of atoms where two rings are connected through a single atom. The presence of functional groups such as tert-butyl, hydroxy, and carboxylate makes it an interesting subject for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base as a catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This step involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar in structure but may differ in the position or type of functional groups.

    Spirocyclic Amines: Compounds with similar spirocyclic cores but different substituents.

    Hydroxycarboxylates: Compounds with hydroxyl and carboxylate groups but lacking the spirocyclic structure.

Uniqueness

This compound is unique due to its combination of a spirocyclic core with tert-butyl, hydroxy, and carboxylate functional groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCXTAYTSYDZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131807
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-46-3
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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